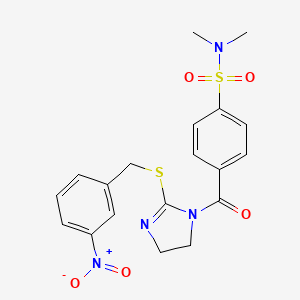

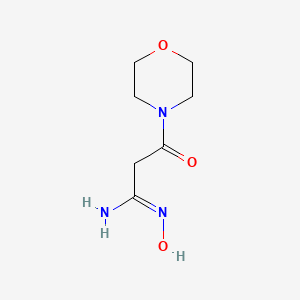

![molecular formula C12H13ClN2O2 B2450220 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide CAS No. 924829-85-6](/img/structure/B2450220.png)

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide” is a chemical compound with the CAS Number: 924829-85-6. It has a molecular weight of 252.7 . The IUPAC name for this compound is 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide . The compound is stored at a temperature of 28 C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) . The InChI key is MDJWVCAJRUNSSR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.7 . It is stored at a temperature of 28 C .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide: was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. Researchers evaluated its in vitro anti-inflammatory activity and found that it outperformed the standard drug, ibuprofen. This suggests its potential as a novel anti-inflammatory agent .

Coumarin Derivatives

The compound belongs to the family of 7-amino, 4-methyl coumarin derivatives. These compounds have diverse biological activities, including antitumor, anti-HIV, antibacterial, antifungal, and anti-inflammatory effects. Additionally, they act as inhibitors of the enzyme VKOR (vitamin K epoxide reductase) and exhibit triglyceride-lowering and central nervous system stimulant effects. The antioxidant properties of hydroxycoumarins are also noteworthy .

Chlorine Isostere

Chlorine is a crucial industrial chemical with applications in pharmaceuticals. As a metabolically more stable isostere, chlorine can replace hydrogen atoms in drug molecules. This substitution can enhance potency and improve solubility. Combining 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide with other compounds could lead to novel hybrid molecules with pharmaceutical relevance .

Fragment Electrophile

The compound’s structure includes a fragment electrophile, which can be used in fragment-based covalent ligand discovery. It may also be incorporated into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .

Antibacterial and Antiviral Properties

While specific studies on this compound’s antimicrobial and antiviral activities are limited, its structural features suggest potential in these areas. Further research is needed to explore its effectiveness against bacterial strains, yeasts, and filamentous fungi .

Crystal Structure and Thermal Properties

Although not directly related to applications, understanding the compound’s crystal structure and thermal behavior is essential for its practical use. Researchers have reported its synthesis, characterization, crystal structure, and thermal properties .

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds have been found to target proteins involved in inflammatory responses .

Mode of Action

It’s suggested that the ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .

Biochemical Pathways

Related compounds have been found to affect pathways involved in inflammation .

Result of Action

Related compounds have been found to have anti-inflammatory effects .

Propriétés

IUPAC Name |

2-chloro-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJWVCAJRUNSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

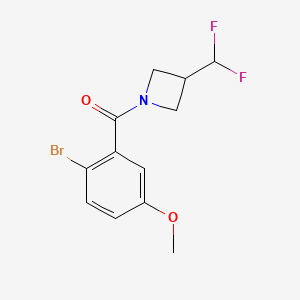

![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

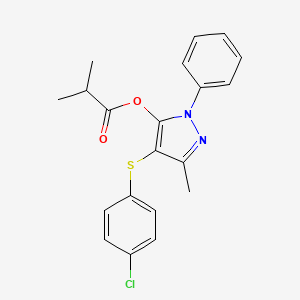

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)

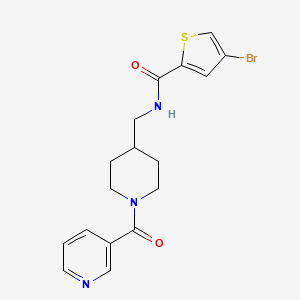

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)

![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)

![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)